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Compound of Interest

Compound Name:
2-chloro-N-[1-(4-

ethylphenyl)ethyl]acetamide

CAS No.: 790272-11-6

Cat. No.: B2609770

Get Quote

Executive Summary
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide (CAS: 790272-11-6) is a highly versatile,

bifunctional organic molecule widely utilized in advanced organic synthesis, agricultural

chemistry, and targeted drug discovery [1]. Structurally, it combines a lipophilic, sterically

tunable 1-(4-ethylphenyl)ethyl moiety with a reactive α -chloroacetamide "warhead." This

specific structural architecture makes it an ideal intermediate for synthesizing complex active

pharmaceutical ingredients (APIs) and a valuable electrophilic ligand for covalent protein

targeting.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural

dynamics, and a field-validated protocol for its synthesis, designed for researchers and drug

development professionals.

Structural and Physicochemical Profiling
The molecule is characterized by two distinct functional domains:
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The Recognition Domain (Lipophilic Core): The 1-(4-ethylphenyl)ethyl group provides

significant hydrophobic bulk. The presence of a chiral center at the benzylic carbon (attached

to the nitrogen) means the compound exists as a pair of enantiomers—(R) and (S)—unless

stereospecifically synthesized. This stereocenter is critical when optimizing the binding

affinity of downstream pharmaceutical derivatives.

The Reactive Domain (Electrophilic Warhead): The 2-chloroacetamide group is a classic

electrophile. The electron-withdrawing nature of the carbonyl group increases the

electrophilicity of the adjacent α -carbon, making the chloride ion an excellent leaving group

for bimolecular nucleophilic substitution ( SN​2 ) reactions [2].

Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:

Property Value Structural Significance

IUPAC Name
2-chloro-N-[1-(4-

ethylphenyl)ethyl]acetamide

Standardized nomenclature

defining connectivity.

CAS Number 790272-11-6
Unique registry identifier for

the racemate.

Molecular Formula C12​H16​ClNO
Indicates a moderate degree

of unsaturation.

Molecular Weight 225.71 g/mol
Low molecular weight, ideal for

fragment-based design.

SMILES
O=C(NC(C1=CC=C(CC)C=C1)

C)CCl

Enables computational

modeling and virtual

screening.

H-Bond Donors 1 (Amide N-H)

Facilitates target protein

interaction via hydrogen

bonding.

H-Bond Acceptors 1 (Carbonyl O)
Participates in dipole-dipole

interactions.
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Validated Synthesis Methodology
The synthesis of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is typically achieved via the N

-acylation of 1-(4-ethylphenyl)ethanamine using chloroacetyl chloride. To ensure high yield and

prevent the formation of side products, the reaction must be strictly controlled.

1-(4-ethylphenyl)ethanamine
(Primary Amine)

DCM + TEA (0°C to RT)
Acylation Reaction

Chloroacetyl Chloride
(Acylating Agent)

Aqueous Workup
(HCl, NaHCO3, Brine)

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide
(Target Product)

Click to download full resolution via product page

Figure 1: Synthesis workflow of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide via N-

acylation.

Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system, ensuring that each step provides

mechanistic feedback to the scientist.

Step 1: Reagent Preparation & System Purging
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Action: Dissolve 1.0 equivalent of 1-(4-ethylphenyl)ethanamine in anhydrous

dichloromethane (DCM) under an inert nitrogen atmosphere.

Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the highly

reactive chloroacetyl chloride into chloroacetic acid, drastically reducing the yield and

complicating purification.

Step 2: Base Addition (Acid Scavenging)

Action: Add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the

solution.

Causality: The acylation reaction generates hydrochloric acid (HCl) as a byproduct. Without

an auxiliary base like TEA to act as a proton sponge, the HCl will protonate the unreacted

starting amine, forming an unreactive ammonium salt and capping the theoretical yield at

50%.

Step 3: Electrophile Introduction

Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of

chloroacetyl chloride dropwise over 15 minutes.

Causality: The reaction between an acid chloride and an amine is violently exothermic.

Cooling to 0 °C controls the kinetic rate, preventing thermal degradation and minimizing the

risk of double-acylation at the nitrogen atom.

Step 4: Reaction Propagation and Monitoring

Action: Remove the ice bath and allow the reaction to warm to room temperature (RT) while

stirring for 2-4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

Self-Validation: The starting amine will stain heavily with ninhydrin (primary amine). The

successful formation of the product is indicated by the disappearance of the ninhydrin-active

spot and the appearance of a new, less polar UV-active spot (due to the loss of the polar

NH2​group).

Step 5: Quenching and Biphasic Workup
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Action: Quench the reaction with water. Transfer to a separatory funnel and wash the organic

layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO3​, and brine.

Causality: The 1M HCl wash removes excess TEA and any unreacted starting amine. The

NaHCO3​wash neutralizes residual acidic byproducts (like hydrolyzed chloroacetic acid).

Brine removes bulk water from the organic phase prior to final drying over anhydrous Na2​

SO4​.

Chemical Reactivity & Warhead Dynamics
In drug development, the 2-chloroacetamide moiety is frequently utilized to design Targeted

Covalent Inhibitors (TCIs). The α -carbon is highly susceptible to nucleophilic attack by the thiol

(-SH) groups of cysteine residues located in the binding pockets of target proteins [3].

Target Protein
(Free Cysteine -SH)

Reversible Complex
(Non-covalent binding)

Chloroacetamide Ligand
(Electrophilic Carbon)

Covalent Adduct
(Thioether Linkage)

 SN2 Attack
(- HCl)
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Figure 2: SN2-mediated covalent binding mechanism of the chloroacetamide warhead with

cysteine.

Mechanistic Insights
The reactivity of the chloroacetamide is finely tuned. It is generally unreactive toward water and

alcohols (preventing non-specific degradation in biological media) but reacts rapidly with highly

nucleophilic thiolate anions. When the 1-(4-ethylphenyl)ethyl recognition domain guides the

molecule into a specific protein pocket, the local concentration of the chloroacetamide near a

target cysteine drastically increases, driving the SN​2 reaction forward to form an irreversible,

stable thioether bond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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